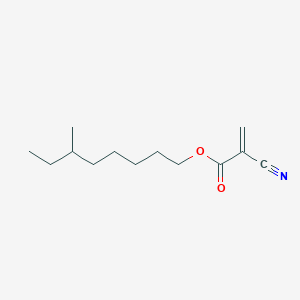
6-Methyloctyl 2-cyanoprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyloctyl 2-cyanoprop-2-enoate is an organic compound with the molecular formula C13H21NO2. It is a derivative of cyanoacrylate, which is known for its adhesive properties. This compound is a colorless liquid with a sharp, irritating odor and is primarily used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6-Methyloctyl 2-cyanoprop-2-enoate can be synthesized through the esterification of 2-cyano-2-propenoic acid with 6-methyloctanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out at elevated temperatures to increase the reaction rate. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyloctyl 2-cyanoprop-2-enoate undergoes various chemical reactions, including:
Polymerization: This compound can polymerize rapidly in the presence of moisture, forming long polymer chains.
Hydrolysis: In the presence of water, it can hydrolyze to form 2-cyano-2-propenoic acid and 6-methyloctanol.
Addition Reactions: It can undergo addition reactions with nucleophiles, such as amines and alcohols, to form corresponding adducts.
Common Reagents and Conditions
Polymerization: Initiated by moisture or weak bases.
Hydrolysis: Catalyzed by acids or bases.
Addition Reactions: Typically carried out under mild conditions with nucleophiles.
Major Products Formed
Polymerization: Long polymer chains of cyanoacrylate.
Hydrolysis: 2-cyano-2-propenoic acid and 6-methyloctanol.
Addition Reactions: Various adducts depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Methyloctyl 2-cyanoprop-2-enoate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the development of bioadhesives for medical applications.
Medicine: Utilized in wound closure products due to its adhesive properties.
Industry: Applied in the production of high-strength adhesives and sealants.
Wirkmechanismus
The primary mechanism of action of 6-Methyloctyl 2-cyanoprop-2-enoate involves its rapid polymerization in the presence of moisture. The compound forms strong adhesive bonds by creating long polymer chains that interlock with the surfaces being bonded. This polymerization process is initiated by the presence of water, which acts as a catalyst.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-cyanoprop-2-enoate: A similar compound with a shorter alkyl chain.
Ethyl 2-cyanoprop-2-enoate: Another cyanoacrylate ester with an ethyl group.
Butyl 2-cyanoprop-2-enoate: A cyanoacrylate ester with a butyl group.
Octyl 2-cyanoprop-2-enoate: A cyanoacrylate ester with an octyl group.
Uniqueness
6-Methyloctyl 2-cyanoprop-2-enoate is unique due to its specific alkyl chain length and branching, which provides a balance between flexibility and adhesive strength. This makes it particularly suitable for applications requiring both strong adhesion and some degree of flexibility.
Eigenschaften
CAS-Nummer |
927191-04-6 |
|---|---|
Molekularformel |
C13H21NO2 |
Molekulargewicht |
223.31 g/mol |
IUPAC-Name |
6-methyloctyl 2-cyanoprop-2-enoate |
InChI |
InChI=1S/C13H21NO2/c1-4-11(2)8-6-5-7-9-16-13(15)12(3)10-14/h11H,3-9H2,1-2H3 |
InChI-Schlüssel |
PZLTZIBKKJJMMY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CCCCCOC(=O)C(=C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


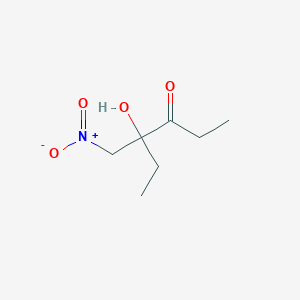
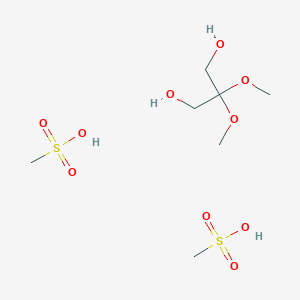
![5-Iodo-1-[2-(propan-2-yl)cyclohexyl]-1H-tetrazole](/img/structure/B14177505.png)
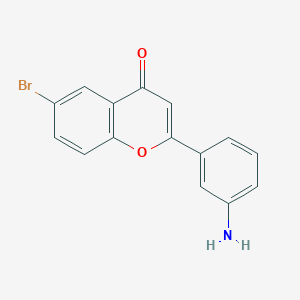
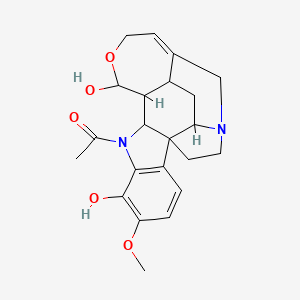
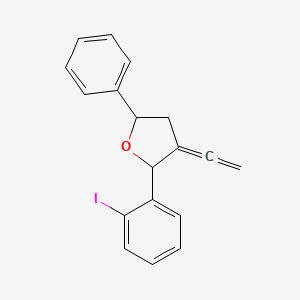
![(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)methanone](/img/structure/B14177543.png)
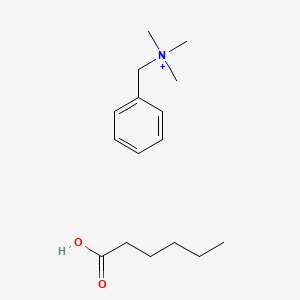
![4-[4-(Thiophen-3-yl)phenyl]but-3-en-2-one](/img/structure/B14177557.png)
![2-[2,3,5,6-Tetrafluoro-4-(1H-pyrazol-1-yl)phenyl]-1,3-benzoxazole](/img/structure/B14177559.png)
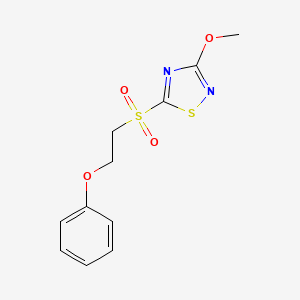
![1-{[3-(4-Fluorophenyl)prop-2-YN-1-YL]oxy}-4-phenylbut-3-YN-2-one](/img/structure/B14177573.png)
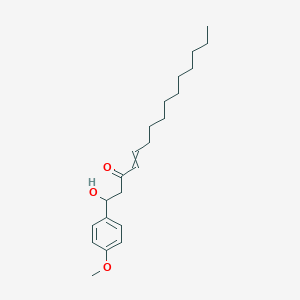
![Dimethyl (2R)-2-[(3-chlorophenyl)methyl]butanedioate](/img/structure/B14177578.png)
